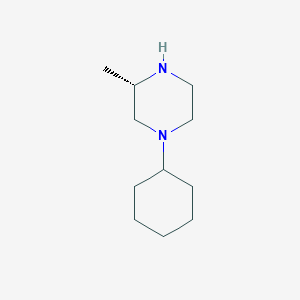

(S)-1-Cyclohexyl-3-methylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-cyclohexyl-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11/h10-12H,2-9H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVWAQIJRNKNOB-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743250 | |

| Record name | (3S)-1-Cyclohexyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-87-5 | |

| Record name | (3S)-1-Cyclohexyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-Cyclohexyl-3-methylpiperazine: Properties, Synthesis, and Characterization

Abstract: This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and analytical methodologies for the chiral molecule (S)-1-Cyclohexyl-3-methylpiperazine. Given the limited availability of direct experimental data for this specific compound in current literature, this document synthesizes information from closely related analogs, namely 1-cyclohexylpiperazine and (S)-2-methylpiperazine, to construct a robust theoretical and practical framework. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel piperazine derivatives and their potential applications.

Introduction and Structural Elucidation

Piperazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1][2][3] The introduction of substituents onto the piperazine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The compound of interest, (S)-1-Cyclohexyl-3-methylpiperazine, is a chiral substituted piperazine.

As of the date of this publication, (S)-1-Cyclohexyl-3-methylpiperazine is not a widely cataloged compound, and as such, a dedicated CAS number has not been assigned. For clarity, this guide will refer to the IUPAC name (S)-1-Cyclohexyl-3-methylpiperazine . The structure consists of a piperazine ring substituted at the 1-position with a cyclohexyl group and at the 3-position with a methyl group, with the stereochemistry at the 3-position being the (S)-configuration.

Predicted Physicochemical Properties

The physicochemical properties of (S)-1-Cyclohexyl-3-methylpiperazine have been estimated based on the known properties of its structural precursors, 1-cyclohexylpiperazine[4][5] and (S)-2-methylpiperazine.[6] These estimations provide a baseline for handling, characterization, and application of the target molecule.

| Property | Predicted Value for (S)-1-Cyclohexyl-3-methylpiperazine | Reference Compound: 1-Cyclohexylpiperazine | Reference Compound: (S)-2-Methylpiperazine |

| Molecular Formula | C₁₁H₂₂N₂ | C₁₀H₂₀N₂[4] | C₅H₁₂N₂[6] |

| Molecular Weight | 182.31 g/mol | 168.28 g/mol [5] | 100.16 g/mol [6] |

| Appearance | Colorless to light yellow liquid or low melting solid | Solid | Crystalline powder/chunks[7] |

| Boiling Point | ~230-240 °C (at 760 mmHg) | Not available | 155 °C (at 763 mmHg)[7] |

| Melting Point | ~25-35 °C | 32-37 °C | 91-93 °C[6] |

| Density | ~0.94 g/mL | Not available | Not available |

| Solubility | Soluble in water and common organic solvents | Not available | Soluble in water (78 g/100 mL at 25 °C)[7] |

| pKa | pKa1: ~5.5-6.5, pKa2: ~9.5-10.5 | Not available | pKa1: 5.62, pKa2: 9.60[7] |

Proposed Synthesis of (S)-1-Cyclohexyl-3-methylpiperazine

A plausible and efficient synthetic route to (S)-1-Cyclohexyl-3-methylpiperazine is via the direct N-alkylation of (S)-2-methylpiperazine with a suitable cyclohexyl electrophile, such as cyclohexyl bromide. This method is a common and straightforward approach for the synthesis of N-alkylated piperazines.[8]

Caption: Proposed synthetic workflow for (S)-1-Cyclohexyl-3-methylpiperazine.

Experimental Protocol:

-

Reaction Setup: To a solution of (S)-2-methylpiperazine (1.0 eq.) in a suitable organic solvent such as acetonitrile, add a base, for instance, potassium carbonate (1.5-2.0 eq.).

-

Addition of Alkylating Agent: While stirring the mixture, add cyclohexyl bromide (1.1 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to yield pure (S)-1-Cyclohexyl-3-methylpiperazine.

Potential Applications and Pharmacological Relevance

Substituted piperazines are a class of compounds with significant pharmacological importance, frequently targeting the central nervous system (CNS).[1] Derivatives of piperazine have been developed as antipsychotics, antidepressants, and anxiolytics.[1][2] Furthermore, N-cyclohexylpiperazine derivatives have been investigated as high-affinity ligands for sigma receptors, which are implicated in a variety of neurological disorders.[9]

The introduction of a cyclohexyl group can increase the lipophilicity of the molecule, potentially enhancing its ability to cross the blood-brain barrier. The methyl group and the specific (S)-stereochemistry can provide conformational rigidity and specific interactions with target receptors, potentially leading to improved potency and selectivity. Therefore, (S)-1-Cyclohexyl-3-methylpiperazine represents an interesting scaffold for the development of novel CNS-active agents.

Analytical Characterization

A comprehensive analytical workflow is essential for the structural confirmation and purity assessment of the synthesized (S)-1-Cyclohexyl-3-methylpiperazine.

Caption: Analytical workflow for the characterization of (S)-1-Cyclohexyl-3-methylpiperazine.

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons (a broad multiplet in the range of 1.0-2.0 ppm), the piperazine ring protons (complex multiplets between 2.0-3.5 ppm), and a doublet for the methyl group protons around 1.0-1.2 ppm.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbons of the cyclohexyl ring (typically in the 25-40 ppm region), the piperazine ring carbons (in the 40-60 ppm range), and the methyl carbon (around 15-20 ppm).

-

Mass Spectrometry (MS): Electron Spray Ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 183.1856, corresponding to the molecular formula C₁₁H₂₃N₂⁺. The fragmentation pattern would likely involve cleavage of the cyclohexyl group and fragmentation of the piperazine ring.[10]

Safety and Handling

While specific toxicity data for (S)-1-Cyclohexyl-3-methylpiperazine is unavailable, related compounds such as 2-methylpiperazine are known to be flammable solids and can cause skin and eye irritation.[11] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

(S)-1-Cyclohexyl-3-methylpiperazine is a novel chiral molecule with potential for applications in medicinal chemistry, particularly in the development of new CNS-active compounds. This technical guide provides a foundational understanding of its predicted properties, a practical synthetic approach, and a robust analytical workflow for its characterization. The information presented herein, derived from the analysis of structurally related compounds, should serve as a valuable resource for researchers venturing into the synthesis and exploration of this and other novel piperazine derivatives.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylpiperazine. PubChem Compound Database. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. PubMed Central. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (2025, December 26). 1-Cyclohexylpiperazine. Retrieved January 26, 2026, from [Link]

-

YouTube. (2022, October 6). The IUPAC name of (1) 1 -cyclohexyl-3-methyl-1-pentene (2) 3. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (2018, October 26). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2024, September 6). A Simple Synthesis of N-Alkylpiperazines. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). CN1456553A - Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-).

-

National Center for Biotechnology Information. (n.d.). 2-Methylpiperazine, (S)-. PubChem Compound Database. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine Derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) Receptor Ligands: A Review. PubMed. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Retrieved January 26, 2026, from [Link]

-

ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved January 26, 2026, from [Link]

-

ACS Publications. (2018, October 26). Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activa. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved January 26, 2026, from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 26, 2026, from [Link]

-

CORE. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved January 26, 2026, from [Link]

-

RSC Publishing. (n.d.). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved January 26, 2026, from [Link]

-

JETIR. (n.d.). A Mini Review on Piperizine Derivatives and their Biological Activity. Retrieved January 26, 2026, from [Link]

-

Catapharma Group. (n.d.). N-Cyclohexyl piperazine. Retrieved January 26, 2026, from [Link]

-

PubMed Central. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Retrieved January 26, 2026, from [Link]

-

YouTube. (2022, December 1).

W (1) 1-Cyclohexyl-3-methyl pent-1-ene (2) 3-Methyl-5-cyclohexyl p.... Retrieved January 26, 2026, from [Link]

Sources

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jetir.org [jetir.org]

- 4. 1-Cyclohexylpiperazine - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. (S)-(+)-2-Methylpiperazine 99 74879-18-8 [sigmaaldrich.com]

- 7. 2-Methylpiperazine | 109-07-9 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-1-Cyclohexyl-3-methylpiperazine CAS number and structure

An In-depth Technical Guide to (S)-1-Cyclohexyl-3-methylpiperazine: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of (S)-1-Cyclohexyl-3-methylpiperazine, a chiral derivative of piperazine. Due to the limited availability of direct experimental data for this specific stereoisomer, this document synthesizes information from closely related analogs to predict its chemical and physical properties, propose a viable synthetic route, and discuss its potential applications, particularly in the field of drug discovery and development. The guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who are interested in the nuanced roles of substituted piperazines in medicinal chemistry.

Introduction and Chemical Identity

Predicted Chemical Structure:

Caption: Predicted structure of (S)-1-Cyclohexyl-3-methylpiperazine.

CAS Number: A specific CAS (Chemical Abstracts Service) number for (S)-1-Cyclohexyl-3-methylpiperazine is not readily found in major chemical databases. This suggests that the compound may not have been synthesized or characterized extensively as a standalone substance. For reference, the related achiral compound, 1-cyclohexylpiperazine, has the CAS number 17766-28-8.[1][2]

Molecular Formula: C₁₁H₂₂N₂

Molecular Weight: 182.31 g/mol

Physicochemical Properties (Predicted)

The following properties are predicted based on the structure and data from analogous compounds like 1-cyclohexylpiperazine and 1-methylpiperazine.[3]

| Property | Predicted Value | Reference Compound Data |

| Appearance | Colorless to light yellow liquid or low-melting solid | 1-Cyclohexylpiperazine is a solid with a melting point of 28-32°C.[4][5] |

| Boiling Point | ~230-250 °C | 1-(Cyclohexylmethyl)piperazine has a boiling point of 230-231 °C. |

| Density | ~0.94 g/mL | 1-(Cyclohexylmethyl)piperazine has a density of 0.938 g/mL. |

| Solubility | Soluble in water and common organic solvents | 1-Methylpiperazine is soluble in water and organic solvents.[3] |

| pKa | ~8-9 (for the secondary amine) | Piperazine derivatives typically exhibit basicity due to the nitrogen atoms. |

Proposed Synthesis Pathway

A plausible and efficient synthesis of (S)-1-Cyclohexyl-3-methylpiperazine can be envisioned through a two-step process starting from commercially available (S)-2-methylpiperazine. This pathway involves a protective step followed by N-alkylation and subsequent deprotection.

Proposed Synthesis Workflow:

Caption: Proposed synthetic workflow for (S)-1-Cyclohexyl-3-methylpiperazine.

Step-by-Step Methodology:

-

Boc Protection of (S)-2-Methylpiperazine:

-

To a solution of (S)-2-methylpiperazine in a suitable solvent like dichloromethane (DCM) at 0°C, add a base such as triethylamine (Et₃N).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure to obtain (S)-1-Boc-3-methylpiperazine. The CAS number for (S)-1-Boc-3-methylpiperazine is 147081-29-6.

-

-

N-Alkylation with a Cyclohexyl Halide:

-

Dissolve the protected intermediate, (S)-1-Boc-3-methylpiperazine, in an appropriate solvent such as acetonitrile (ACN) or dimethylformamide (DMF).

-

Add a base, for instance, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), followed by the addition of a cyclohexyl halide (e.g., cyclohexyl bromide or iodide).

-

Heat the reaction mixture to reflux and monitor its progress. A similar synthesis for 1-cyclohexylpiperazine involves the reflux reaction of a cyclohexyl halide with 1-Boc-piperazine in the presence of an inorganic base.[6][7]

-

Upon completion, cool the reaction, filter off the base, and concentrate the filtrate. The crude product can be purified by column chromatography.

-

-

Deprotection of the Boc Group:

-

Dissolve the N-alkylated intermediate in a suitable solvent like DCM or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, to cleave the Boc protecting group.

-

Stir the reaction at room temperature until the deprotection is complete.

-

Remove the solvent and excess acid under reduced pressure. The resulting product will be the salt of (S)-1-Cyclohexyl-3-methylpiperazine (e.g., hydrochloride or trifluoroacetate salt).

-

To obtain the free base, dissolve the salt in water and basify with an inorganic base (e.g., NaOH or K₂CO₃) to a pH of 12-14, followed by extraction with an organic solvent.[6][7]

-

Potential Applications in Drug Development

Substituted piperazines are integral to medicinal chemistry due to their favorable pharmacokinetic properties and their ability to serve as scaffolds for interacting with a wide range of biological targets.

-

Sigma Receptor Ligands: Derivatives of 1-cyclohexylpiperazine have been investigated as high-affinity ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[8] These receptors are implicated in various central nervous system (CNS) disorders, including neurodegenerative diseases, psychiatric conditions, and pain, as well as in cancer. The specific stereochemistry and substitution pattern of (S)-1-Cyclohexyl-3-methylpiperazine could offer unique selectivity and affinity profiles for these receptors.

-

CNS Agents: The piperazine ring is a common feature in drugs targeting the CNS. The lipophilic cyclohexyl group can enhance blood-brain barrier penetration, making this scaffold attractive for developing novel therapeutics for neurological and psychiatric disorders.

-

Other Therapeutic Areas: The versatility of the piperazine scaffold allows for its incorporation into molecules targeting a broad spectrum of diseases. For instance, (S)-1-Boc-3-methylpiperazine is a reactant in the synthesis of CCR5 antagonists with anti-HIV-1 activity, opioid receptor antagonists, and human growth hormone secretagogue receptor antagonists for treating obesity.

Analytical Characterization

The characterization of (S)-1-Cyclohexyl-3-methylpiperazine would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure, including the presence of the cyclohexyl and methyl groups and their connectivity to the piperazine ring.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Chiral High-Performance Liquid Chromatography (HPLC): To verify the enantiomeric purity of the (S)-isomer.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for (S)-1-Cyclohexyl-3-methylpiperazine is not available, safety precautions should be based on data for structurally similar compounds like 1-cyclohexylpiperazine.

-

Hazards: 1-Cyclohexylpiperazine is classified as an irritant, causing skin and serious eye irritation.[9][10] It may also cause respiratory irritation.[10]

-

Precautionary Measures:

-

Handle in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

-

Avoid breathing dust, fumes, or vapors.[10]

-

Wash hands thoroughly after handling.[9]

-

Store in a tightly closed container in a cool, dry place.[11]

-

Conclusion

(S)-1-Cyclohexyl-3-methylpiperazine represents a chiral building block with significant potential in medicinal chemistry and drug discovery. Although direct experimental data is scarce, this guide provides a solid foundation for its synthesis, predicted properties, and potential applications based on the well-documented chemistry of related piperazine derivatives. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its therapeutic potential.

References

-

ChemSynthesis. (n.d.). 1-cyclohexyl-3-methyl-3-butene-1-thiol. Retrieved from [Link]

-

Wikipedia. (2025, December 26). 1-Cyclohexylpiperazine. Retrieved from [Link]

- Google Patents. (n.d.). CN112645901A - Preparation method of 1-cyclohexyl piperazine.

-

PubMed. (n.d.). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine Derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) Receptor Ligands: A Review. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of 1-cyclohexylpiperazine.

-

ChemSynthesis. (n.d.). 1-cyclohexylpiperazine. Retrieved from [Link]

Sources

- 1. 1-Cyclohexylpiperazine - Wikipedia [en.wikipedia.org]

- 2. 17766-28-8|1-Cyclohexylpiperazine|BLD Pharm [bldpharm.com]

- 3. 1-Methylpiperazine: exploring the properties and applications of a versatile organic compound_Chemicalbook [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]

- 7. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]

- 8. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to (S)-1-Cyclohexyl-3-methylpiperazine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-1-Cyclohexyl-3-methylpiperazine, a chiral derivative of the versatile piperazine scaffold. The piperazine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and confer potent biological activity.[1] This guide details a strategic synthetic pathway to (S)-1-Cyclohexyl-3-methylpiperazine, leveraging stereochemical control and established N-alkylation methodologies. Furthermore, it outlines the expected analytical characterization of the molecule using modern spectroscopic and chromatographic techniques. Finally, the guide explores the potential therapeutic applications of this compound, drawing insights from the known pharmacology of structurally related piperazine derivatives, particularly in the realms of central nervous system disorders and oncology.

Introduction: The Significance of Chiral Piperazines in Drug Discovery

The piperazine ring is a ubiquitous heterocyclic motif in a vast array of clinically approved drugs and investigational new drug candidates.[1] Its prevalence stems from its unique structural and physicochemical properties. The two nitrogen atoms of the piperazine core offer multiple points for chemical modification, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of chirality into the piperazine scaffold, as in (S)-1-Cyclohexyl-3-methylpiperazine, adds a crucial three-dimensional aspect to the molecule. This stereochemical definition can lead to enhanced target selectivity, improved potency, and a more favorable safety profile by differentiating between the biological activities of enantiomers.[2] The cyclohexyl and methyl substituents on the piperazine core of the title compound are expected to influence its lipophilicity and conformational flexibility, which are key determinants of its interaction with biological targets.

Stereoselective Synthesis of (S)-1-Cyclohexyl-3-methylpiperazine

The synthesis of (S)-1-Cyclohexyl-3-methylpiperazine can be strategically designed to ensure high enantiopurity. A plausible and efficient synthetic route commences with the commercially available and enantiomerically pure starting material, (S)-2-methylpiperazine. The synthesis can be conceptualized in a three-step sequence: 1) regioselective protection of one of the piperazine nitrogens, 2) N-alkylation with a cyclohexyl group, and 3) deprotection to yield the final product.

Synthesis Workflow

Caption: Proposed synthetic workflow for (S)-1-Cyclohexyl-3-methylpiperazine.

Experimental Protocols

Step 1: Synthesis of (S)-1-Boc-3-methylpiperazine

This initial step involves the regioselective protection of the more sterically accessible nitrogen atom of (S)-2-methylpiperazine with a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is crucial for directing the subsequent alkylation to the desired nitrogen atom.

-

Protocol: To a solution of (S)-2-methylpiperazine (1.0 eq) in dichloromethane (DCM) at 0 °C, di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford (S)-1-Boc-3-methylpiperazine.[3]

Step 2: Synthesis of (S)-4-Cyclohexyl-2-methyl-1-Boc-piperazine

The second step is the N-alkylation of the protected piperazine intermediate with a cyclohexyl group. This can be achieved through a nucleophilic substitution reaction.

-

Protocol: A mixture of (S)-1-Boc-3-methylpiperazine (1.0 eq), cyclohexyl bromide (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile (MeCN) is heated to reflux for 12-18 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, filtered, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel to yield (S)-4-Cyclohexyl-2-methyl-1-Boc-piperazine. A similar procedure has been patented for the N-alkylation of 1-Boc-piperazine with cyclohexyl halides.[4]

Alternative Step 2: Reductive Amination

An alternative approach for the introduction of the cyclohexyl group is through reductive amination of the unprotected (S)-3-methylpiperazine with cyclohexanone.

-

Protocol: To a solution of (S)-3-methylpiperazine (1.0 eq) and cyclohexanone (1.1 eq) in a suitable solvent such as methanol or dichloromethane, a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion. The reaction is then quenched, and the product is extracted and purified. Reductive amination is a well-established method for forming C-N bonds.[5]

Step 3: Deprotection to Yield (S)-1-Cyclohexyl-3-methylpiperazine

The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.

-

Protocol: (S)-4-Cyclohexyl-2-methyl-1-Boc-piperazine is dissolved in a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM. The reaction is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure. The residue is dissolved in water and basified with a suitable base (e.g., NaOH or K₂CO₃) to a pH of 10-12. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate or DCM). The combined organic layers are dried and concentrated to give (S)-1-Cyclohexyl-3-methylpiperazine. The deprotection of Boc groups using strong acids is a standard and efficient procedure.[6][7][8][9]

Analytical Characterization

The structural confirmation and purity assessment of (S)-1-Cyclohexyl-3-methylpiperazine would be performed using a combination of spectroscopic and chromatographic methods. While specific data for this exact molecule is not publicly available, the expected analytical characteristics can be predicted based on the analysis of structurally similar compounds.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons (a complex multiplet in the range of 1.0-2.5 ppm), the methyl protons (a doublet around 1.0-1.2 ppm), and the piperazine ring protons (a series of multiplets in the 2.0-3.5 ppm region). The integration of these signals will correspond to the number of protons in each group. |

| ¹³C NMR | The carbon NMR spectrum should display distinct signals for the cyclohexyl carbons (in the aliphatic region of 25-60 ppm), the methyl carbon (around 15-20 ppm), and the piperazine ring carbons (in the range of 40-60 ppm). |

| Mass Spectrometry (MS) | Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺. The fragmentation pattern would likely involve cleavage of the cyclohexyl ring and fragmentation of the piperazine ring, leading to characteristic fragment ions. Common fragmentation of N-cyclohexylpiperazines involves the loss of fragments from the cyclohexyl ring.[10] |

| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic C-H stretching vibrations for the aliphatic cyclohexyl, methyl, and piperazine protons in the 2850-3000 cm⁻¹ region. C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ range. The absence of a C=O stretching band around 1700 cm⁻¹ would confirm the complete removal of the Boc protecting group. |

Chromatographic Analysis

Chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice to determine the enantiomeric purity of the final product. A suitable chiral stationary phase would be employed to separate the (S) and (R) enantiomers, allowing for the quantification of the enantiomeric excess (ee).

Potential Therapeutic Applications and Biological Significance

While specific biological studies on (S)-1-Cyclohexyl-3-methylpiperazine are not extensively reported in the public domain, the known pharmacology of related piperazine derivatives provides a strong basis for predicting its potential therapeutic applications.

Central Nervous System (CNS) Disorders

Arylpiperazine derivatives are well-known for their interactions with various CNS receptors, particularly serotonergic and dopaminergic receptors.[8] The cyclohexylpiperazine scaffold has been identified in compounds with high affinity for sigma (σ) receptors. Specifically, certain cyclohexylpiperazine derivatives have been shown to act as potent σ₁ receptor antagonists, exhibiting antinociceptive and anti-allodynic effects in preclinical models of pain. This suggests that (S)-1-Cyclohexyl-3-methylpiperazine could be a valuable lead compound for the development of novel analgesics.

Oncology

The piperazine moiety is a common feature in a number of anticancer agents. Arylpiperazine derivatives have demonstrated anti-proliferative activity in various cancer cell lines.[8] The mechanism of action for these compounds can be diverse, ranging from the inhibition of protein kinases to the induction of apoptosis. The specific substitution pattern on the piperazine ring, including the presence of a cyclohexyl group, could influence the compound's anticancer activity and selectivity.

Structure-Activity Relationship (SAR) Insights

The combination of a chiral methyl group at the 3-position and a bulky cyclohexyl group at the 1-position of the piperazine ring in (S)-1-Cyclohexyl-3-methylpiperazine presents an interesting structural motif for drug design. The stereochemistry at the C-3 position can significantly impact the binding affinity and selectivity for specific biological targets. The lipophilic cyclohexyl group is likely to enhance the compound's ability to cross the blood-brain barrier, making it a promising candidate for CNS-targeted therapies.

Conclusion

(S)-1-Cyclohexyl-3-methylpiperazine is a chiral molecule with significant potential in drug discovery. This technical guide has outlined a robust and stereocontrolled synthetic strategy, detailed the expected analytical characterization, and explored its potential therapeutic applications based on the established pharmacology of the piperazine scaffold. The unique combination of stereochemistry and substitution on the piperazine ring makes this compound a compelling candidate for further investigation, particularly in the development of novel therapeutics for CNS disorders and cancer. Future research should focus on the specific biological evaluation of this compound to validate its predicted activities and to further elucidate its mechanism of action.

References

-

G. C. Stella, C. Ferri, E. M. Zorzan, and L. Dalla Via. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5488. [Link]

-

MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

-

ResearchGate. Reductive amination of cyclohexanone with piperidine (285g) catalyzed by PtNPs supported on charcoal or metal oxides. [Link]

-

MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

-

ResearchGate. Reductive amination of cyclohexanone with benzylamine. [Link]

-

YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]

- Google Patents.

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

-

ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer... [Link]

-

PMC - NIH. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

Doc Brown's Chemistry. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis... [Link]

-

ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. [Link]

-

The Royal Society of Chemistry. Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. [Link]

-

NISCAIR Online Periodicals Repository. Spectral investigation and normal coordinate analysis of piperazine. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

NIH. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

-

YouTube. Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. jgtps.com [jgtps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Characterization of (S)-1-Cyclohexyl-3-methylpiperazine: An In-depth Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for the chiral molecule (S)-1-Cyclohexyl-3-methylpiperazine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis with data from closely related analogs to offer a comprehensive characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established principles of chemical analysis to ensure scientific integrity and practical applicability.

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For (S)-1-Cyclohexyl-3-methylpiperazine, both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the cyclohexyl, methyl, and piperazine moieties.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of (S)-1-Cyclohexyl-3-methylpiperazine is expected to exhibit distinct signals corresponding to the protons on the cyclohexyl ring, the piperazine ring, and the methyl group. The chemical shifts are influenced by the electronic environment of each proton.

Key Predictive Insights:

-

Cyclohexyl Protons: The protons on the cyclohexyl ring will appear as a series of overlapping multiplets in the upfield region, typically between 1.0 and 2.5 ppm. The axial and equatorial protons will have slightly different chemical shifts and coupling constants.

-

Piperazine Ring Protons: The protons on the piperazine ring will also present as a complex set of multiplets, generally in the range of 2.0 to 3.5 ppm. The presence of the chiral center at the C3 position and the bulky cyclohexyl group on the nitrogen will lead to diastereotopic protons, further complicating the splitting patterns.

-

Methyl Protons: The methyl group attached to the chiral center (C3) is expected to appear as a doublet around 1.0-1.2 ppm, due to coupling with the adjacent methine proton.

-

NH Proton: The proton on the secondary amine within the piperazine ring will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for (S)-1-Cyclohexyl-3-methylpiperazine

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Cyclohexyl-H | 1.0 - 2.5 | m |

| Piperazine-H | 2.0 - 3.5 | m |

| -CH(piperazine) | ~2.8 - 3.2 | m |

| -CH(cyclohexyl) | ~2.3 - 2.7 | m |

| -CH₃ | ~1.0 - 1.2 | d |

| -NH | Variable | br s |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the number of unique carbon atoms in the molecule.

Key Predictive Insights:

-

Cyclohexyl Carbons: The carbons of the cyclohexyl ring are expected to resonate in the aliphatic region, typically between 25 and 40 ppm.

-

Piperazine Ring Carbons: The carbons of the piperazine ring will appear in the range of 40 to 60 ppm.

-

Methyl Carbon: The methyl carbon will be observed at a higher field, around 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for (S)-1-Cyclohexyl-3-methylpiperazine

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Cyclohexyl C | 25 - 40 |

| Piperazine C | 40 - 60 |

| -CH(piperazine) | ~55 - 60 |

| -CH(cyclohexyl) | ~60 - 65 |

| -CH₃ | 15 - 20 |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans is usually required compared to ¹H NMR.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of (S)-1-Cyclohexyl-3-methylpiperazine is expected to show characteristic absorption bands for the N-H and C-H bonds.

Key Predictive Insights:

-

N-H Stretch: A secondary amine (R₂NH) typically shows a single, weak to medium absorption band in the region of 3300-3500 cm⁻¹.[2] This band is generally sharper than the broad O-H stretch of alcohols.[3]

-

C-H Stretch (Aliphatic): The C-H stretching vibrations of the cyclohexyl and piperazine rings, as well as the methyl group, will appear as strong, sharp peaks in the 2850-3000 cm⁻¹ region.

-

N-H Bend: The N-H bending vibration for secondary amines can sometimes be observed around 1550-1650 cm⁻¹, though it is often weak.[2]

-

C-N Stretch: The C-N stretching vibrations of aliphatic amines are typically found in the 1020-1250 cm⁻¹ range and are of medium to weak intensity.[2]

Table 3: Predicted IR Absorption Bands for (S)-1-Cyclohexyl-3-methylpiperazine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Weak to Medium, Sharp |

| C-H Stretch (sp³) | 2850 - 3000 | Strong, Sharp |

| N-H Bend | 1550 - 1650 | Weak |

| C-N Stretch | 1020 - 1250 | Weak to Medium |

Experimental Protocol for IR Data Acquisition

Methodology:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's beam path.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.

Predicted Mass Spectrum and Fragmentation

The molecular formula for (S)-1-Cyclohexyl-3-methylpiperazine is C₁₁H₂₂N₂. The molecular weight is approximately 182.31 g/mol .

Key Predictive Insights:

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 182.

-

Fragmentation Pattern: The fragmentation of piperazine derivatives is often initiated by cleavage of the bonds alpha to the nitrogen atoms.[4]

-

Loss of the cyclohexyl group would lead to a fragment at m/z 99.

-

Cleavage of the piperazine ring can result in various smaller fragments. Common fragmentation patterns for piperazine rings have been studied and can provide clues to the structure.[5] For instance, the cleavage of the C-N bonds within the piperazine ring is a common fragmentation pathway.

-

Table 4: Predicted Key Fragments in the Mass Spectrum of (S)-1-Cyclohexyl-3-methylpiperazine

| m/z | Predicted Fragment |

| 182 | [M]⁺ (Molecular Ion) |

| 99 | [M - C₆H₁₁]⁺ |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 56, 70, 85 | Fragments from piperazine ring cleavage |

Experimental Protocol for MS Data Acquisition

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization:

-

Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern.

-

Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ (m/z 183), with minimal fragmentation. This is useful for confirming the molecular weight.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or a prominent fragment ion.

Visualizing the Workflow

The following diagrams illustrate the general workflows for acquiring the spectroscopic data discussed in this guide.

Caption: General workflow for NMR data acquisition and analysis.

Caption: General workflow for IR data acquisition and analysis.

Caption: General workflow for MS data acquisition and analysis.

Conclusion

This technical guide provides a predictive yet scientifically grounded spectroscopic characterization of (S)-1-Cyclohexyl-3-methylpiperazine. By integrating foundational principles with data from analogous structures, a comprehensive analytical profile has been established. The detailed experimental protocols and workflows offer a practical framework for researchers to acquire and interpret their own data, ensuring robust and reliable structural elucidation. This information is critical for the advancement of research and development projects involving this and similar chemical entities.

References

-

ACS Publications. (2026, January 13). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Retrieved from [Link]

-

PubChem. 1-Methylpiperazine. Retrieved from [Link]

-

ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Journal of Chinese Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

-

Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

Chemistry Steps. Interpreting IR Spectra. Retrieved from [Link]

-

CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

-

University of Calgary. IR: amines. Retrieved from [Link]

-

RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]

-

The Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

-

ChemSynthesis. 1-cyclohexyl-3-methyl-3-butene-1-thiol. Retrieved from [Link]

-

National Institutes of Health. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]

-

Wikipedia. 1-Cyclohexylpiperazine. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Catapharma Group. N-Cyclohexyl piperazine. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

MDPI. Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Retrieved from [Link]

-

PubChem. 1-Cyclohexylpentan-3-ol. Retrieved from [Link]

Sources

The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry. Its unique physicochemical properties, including high polarity, structural rigidity, and the capacity for hydrogen bond formation, frequently impart favorable pharmacokinetic profiles to drug candidates. This technical guide provides a comprehensive exploration of the diverse biological activities of piperazine derivatives, with a focus on their anticancer, antimicrobial, antipsychotic, antiviral, and antiparasitic potential. We will delve into the molecular mechanisms underpinning these activities, provide detailed, field-proven experimental protocols for their evaluation, and present a logical framework for the rational design of novel piperazine-based therapeutics.

Introduction: The Versatility of the Piperazine Moiety

The piperazine nucleus is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity. This versatility stems from several key features:

-

Structural Rigidity and Conformational Control: The chair conformation of the piperazine ring provides a defined three-dimensional structure that can be strategically modified to optimize interactions with a target protein.

-

Two Points of Derivatization: The two nitrogen atoms offer independent sites for chemical modification, allowing for the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR).

-

Physicochemical Properties: The basic nature of the piperazine nitrogens enhances aqueous solubility and allows for the formation of salts, which can improve bioavailability and formulation characteristics.

These attributes have led to the incorporation of the piperazine moiety into a wide array of FDA-approved drugs, validating its importance in the development of new chemical entities.

Anticancer Activity of Piperazine Derivatives

Arylpiperazines, in particular, have emerged as a promising class of anticancer agents due to their ability to induce cytotoxic effects in tumor cells through diverse mechanisms.[1]

Mechanism of Action: Targeting Key Oncogenic Pathways

Many piperazine derivatives exert their anticancer effects by modulating critical signaling pathways that are frequently dysregulated in cancer. A prominent target is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway , which plays a central role in cell survival, proliferation, and resistance to apoptosis.[1][2][3][4]

Caption: Inhibition of the PI3K/Akt signaling pathway by piperazine derivatives, leading to decreased cell survival and proliferation.

By inhibiting PI3K, these derivatives prevent the phosphorylation of Akt, a key downstream effector. This leads to the de-repression of pro-apoptotic proteins and cell cycle inhibitors, ultimately inducing programmed cell death in cancer cells.[2][3][4]

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

-

Cell Seeding:

-

Culture cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media and conditions.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the piperazine derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

-

Include appropriate controls: a vehicle control (medium with the same concentration of solvent used for the drug) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[5]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Reading and Data Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC₅₀) or 50% growth inhibition (GI₅₀) value by plotting a dose-response curve and using non-linear regression analysis.[1]

-

Quantitative Data Summary

The anticancer efficacy of piperazine derivatives is typically reported as IC₅₀ or GI₅₀ values. Lower values indicate higher potency.

| Compound Class | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |

| Vindoline-piperazine conjugates | MDA-MB-468 (Breast) | 1.00 (GI₅₀) | [8] |

| Vindoline-piperazine conjugates | HOP-92 (Lung) | 1.35 (GI₅₀) | [8] |

| Thioaryl-substituted piperazines | Various | Varies | [9] |

Antimicrobial Activity of Piperazine Derivatives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The piperazine scaffold has proven to be a valuable starting point for the design of new antibacterial and antifungal compounds.[1]

Mechanism of Action: Disruption of Microbial Processes

The antimicrobial mechanism of piperazine derivatives can vary depending on the specific substituents. Some derivatives are known to inhibit essential bacterial enzymes, while others disrupt the integrity of the microbial cell membrane. For instance, some piperazine-containing polymers target the cytoplasmic membrane of bacteria, leading to the leakage of intracellular components and subsequent cell death.[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[1]

-

Inoculum Preparation:

-

From a pure, overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), pick 3-4 colonies.[11]

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[1][11][12]

-

Dilute the standardized inoculum in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1][12]

-

-

Compound Dilution:

-

Perform a two-fold serial dilution of the piperazine derivative in a 96-well microtiter plate using the appropriate liquid growth medium.[1]

-

-

Inoculation and Incubation:

-

Inoculate each well containing the diluted compound with the standardized microbial suspension.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).[1][13]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternative Protocol: Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

-

Inoculum Preparation and Plating:

-

Disk Application:

-

Incubation and Measurement:

-

Incubate the plate under appropriate conditions.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).

-

Quantitative Data Summary

Antimicrobial activity is quantified by the MIC value.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Azole-containing piperazines | Various bacteria & fungi | 3.1 - 25 | [17] |

| Piperazines with thiadiazole moiety | S. aureus | 16 | [15] |

Antipsychotic Activity of Piperazine Derivatives

Piperazine derivatives are integral to the development of antipsychotic medications, primarily for the treatment of schizophrenia.[1] Their therapeutic effects are largely attributed to their interaction with dopamine and serotonin receptors in the central nervous system.[11]

Mechanism of Action: Modulation of Neurotransmitter Receptors

Atypical antipsychotics often exhibit a multi-receptor binding profile. Novel piperazine derivatives are designed to have a high affinity for dopamine D₂ and serotonin 5-HT₂A receptors, which are key targets in managing psychosis.[1] The therapeutic goal is to achieve a balance of receptor antagonism to alleviate psychotic symptoms while minimizing off-target effects that can lead to undesirable side effects.

Caption: Antagonism of dopamine D₂ and serotonin 5-HT₂A receptors by piperazine derivatives, leading to the amelioration of psychotic symptoms.

Experimental Protocol: Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the receptor of interest (e.g., CHO cells transfected with the human D₂ receptor) in a cold lysis buffer.[12]

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.[12]

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [³H]spiperone for D₂ receptors), and varying concentrations of the unlabeled piperazine derivative.[12]

-

Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor).

-

Incubate the plate to allow the binding to reach equilibrium.[12]

-

-

Filtration and Scintillation Counting:

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the piperazine derivative that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

Quantitative Data Summary

The potency of antipsychotic candidates is measured by their binding affinity (Ki) to target receptors. Lower Ki values indicate higher affinity.[1]

| Receptor | Ki (nM) | Significance |

| Dopamine D₂ | Low | Therapeutic efficacy |

| Serotonin 5-HT₂A | Low | Therapeutic efficacy, reduced extrapyramidal side effects |

| Serotonin 5-HT₂C | High | Reduced risk of weight gain |

| Histamine H₁ | High | Reduced risk of sedation |

| Adrenergic α₁ | High | Reduced risk of orthostatic hypotension |

Antiviral and Antiparasitic Activities

Piperazine derivatives have also shown promise as antiviral and antiparasitic agents.

Antiviral Activity

The antiviral mechanisms of piperazine derivatives are diverse and can target various stages of the viral life cycle. Some derivatives have been shown to inhibit viral DNA replication, as observed with human adenovirus (HAdV) and human cytomegalovirus (HCMV).[8] Others may act as protease inhibitors, preventing the processing of viral polyproteins essential for viral maturation, a mechanism suggested for some coronaviruses.[18]

-

Cell Culture and Infection:

-

Prepare confluent monolayers of a suitable host cell line (e.g., Vero 76 cells) in 96-well plates.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

-

Compound Treatment:

-

Add serial dilutions of the piperazine derivative to the infected cell cultures.

-

Include virus-infected, untreated controls and uninfected, untreated cell controls.

-

-

Incubation and Observation:

-

Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the control wells.

-

Visually score the wells for the presence or absence of CPE.

-

-

Data Analysis:

-

Determine the EC₅₀ (the effective concentration that inhibits 50% of the viral CPE).

-

Antiparasitic Activity

The primary antiparasitic mechanism of piperazine and its derivatives against nematodes is through the potentiation of GABAergic neurotransmission.[9] They act as agonists at GABA receptors on the muscle cells of the parasite, leading to an influx of chloride ions.[1][9] This causes hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm, which is then expelled from the host's gastrointestinal tract.[1][9]

Caption: Agonistic action of piperazine derivatives on nematode GABA receptors, leading to flaccid paralysis and expulsion.

Trypanosoma cruzi is the causative agent of Chagas disease.

-

Parasite Culture:

-

Culture epimastigote forms of T. cruzi in an appropriate medium.

-

-

Compound Treatment:

-

Incubate the parasites with various concentrations of the piperazine derivative.

-

-

Viability Assessment:

-

Data Analysis:

Conclusion and Future Directions

The piperazine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its structural and chemical properties provide a robust platform for the design of compounds with a wide range of biological activities. Future research in this area will likely focus on:

-

Multi-target Drug Design: Leveraging the promiscuous nature of the piperazine core to design single molecules that can modulate multiple targets, potentially leading to enhanced efficacy and reduced drug resistance.

-

Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design piperazine derivatives with improved potency and selectivity for their intended targets.

-

Novel Delivery Systems: Developing innovative formulations and delivery strategies to enhance the pharmacokinetic and pharmacodynamic properties of piperazine-based drugs.

As our understanding of the molecular basis of disease continues to grow, the versatile piperazine scaffold is poised to play an increasingly important role in the development of the next generation of medicines.

References

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. central.bac-lac.gc.ca [central.bac-lac.gc.ca]

- 4. bmglabtech.com [bmglabtech.com]

- 5. mdpi.com [mdpi.com]

- 6. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]

- 7. What is the mechanism of Piperazine? [synapse.patsnap.com]

- 8. youtube.com [youtube.com]

- 9. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. WO2000076521A1 - Antiviral indoleoxoacetyl piperazine derivatives - Google Patents [patents.google.com]

- 16. Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiviral activity of chlorpromazine, fluphenazine, perphenazine, prochlorperazine, and thioridazine towards RNA-viruses. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

An In-depth Technical Guide to Elucidating the Mechanism of Action of (S)-1-Cyclohexyl-3-methylpiperazine in Biological Systems

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Cyclohexyl-3-methylpiperazine represents a novel chemical entity with a piperazine scaffold, a structural motif prevalent in a multitude of centrally active pharmaceuticals. While direct pharmacological data on this specific compound is not publicly available, its constituent chemical features—a cyclohexyl group, a piperazine core, and a chiral methyl substitution—suggest a high probability of interaction with key biological targets within the central nervous system (CNS). This technical guide provides a comprehensive, prospective framework for the systematic investigation of its mechanism of action. We will dissect the molecule's structure-activity relationships based on analogous compounds, propose a hierarchy of potential biological targets, and detail the requisite experimental protocols for the elucidation of its pharmacological profile. This document is intended to serve as a foundational roadmap for research teams embarking on the characterization of this and structurally related compounds.

Introduction: The Piperazine Scaffold and its Privileged Role in Neuropharmacology

The piperazine ring is a ubiquitous structural element in medicinal chemistry, renowned for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for presenting pharmacophoric elements in the correct spatial orientation for target engagement[1]. A vast number of approved drugs, particularly those targeting the CNS, incorporate this heterocycle. Examples include antipsychotics like aripiprazole and cariprazine, as well as antidepressants such as vortioxetine[1]. The basic nitrogen atoms of the piperazine ring are often crucial for forming salt bridges or hydrogen bonds with receptor active sites.

The subject of this guide, (S)-1-Cyclohexyl-3-methylpiperazine, combines this privileged scaffold with a bulky, lipophilic cyclohexyl group and a chiral methyl group. These additions are not mere decorations; they are critical determinants of its potential biological activity, influencing everything from receptor affinity and selectivity to blood-brain barrier permeability. The cyclohexyl moiety, for instance, is a feature of known ligands for sigma (σ) receptors, a class of proteins implicated in a range of neurological functions and disorders[2][3]. The methyl substitution introduces a chiral center, meaning that the stereochemistry will likely play a significant role in its interaction with stereoselective biological targets.

Given the absence of published data, this guide will proceed from a position of informed hypothesis. We will leverage the known pharmacology of cyclohexylpiperazine and methylpiperazine derivatives to construct a logical and efficient research plan for characterizing (S)-1-Cyclohexyl-3-methylpiperazine.

Postulated Biological Targets and Mechanisms of Action

Based on a thorough analysis of the pharmacology of structurally related compounds, we can propose a number of plausible biological targets for (S)-1-Cyclohexyl-3-methylpiperazine. These are presented in order of descending likelihood, providing a rational starting point for experimental investigation.

Primary Hypothesis: Sigma (σ) Receptor Modulation

The most compelling initial hypothesis is that (S)-1-Cyclohexyl-3-methylpiperazine acts as a ligand for sigma receptors. Several lines of evidence support this:

-

Structural Analogy: N-cyclohexylpiperazine derivatives are known to be high-affinity ligands for σ2 receptors[2][3].

-

Lipophilicity: The cyclohexyl group confers a degree of lipophilicity that is common among sigma receptor ligands.

-

Potential for Stereoselectivity: The (S)-configuration at the 3-position could impart selectivity for either σ1 or σ2 subtypes.

The functional consequence of sigma receptor binding can be either agonism or antagonism, leading to a variety of downstream cellular effects. Sigma receptors are not classical GPCRs or ion channels but are instead intracellular chaperone proteins that modulate a wide array of signaling pathways.

Secondary Hypotheses: Monoaminergic System Interactions

The piperazine core is a well-established pharmacophore for ligands of monoamine neurotransmitter receptors and transporters[4]. Therefore, it is prudent to investigate potential interactions with:

-

Dopamine Receptors (D2-like): Many antipsychotic drugs with a piperazine moiety exhibit antagonist or partial agonist activity at D2 receptors.

-

Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7): Piperazine derivatives frequently show affinity for various serotonin receptor subtypes, contributing to antidepressant and anxiolytic effects[5].

-

Monoamine Transporters (SERT, DAT, NET): Inhibition of serotonin, dopamine, or norepinephrine reuptake is a common mechanism for antidepressant and stimulant drugs containing a piperazine scaffold.

Tertiary Hypotheses: Other CNS Targets

While less likely to be the primary mechanism of action, other potential targets should not be discounted, especially if initial screens against sigma and monoaminergic targets are negative. These include:

-

Histamine Receptors (H3): Some piperazine derivatives have been shown to possess high affinity for the H3 receptor, a target for cognitive disorders and other CNS indications[6][7].

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Certain N-methyl-piperazine derivatives have demonstrated inhibitory activity against these enzymes, which are relevant in the context of Alzheimer's disease[8].

-

Opioid Receptors (μ, δ, κ): Although the structural resemblance is less direct, some complex piperazine derivatives, such as MT-45, are potent μ-opioid receptor agonists[9].

The following diagram illustrates the proposed hierarchy of potential target classes for investigation.

Caption: Hierarchy of Hypothesized Biological Targets.

Experimental Workflow for Mechanism of Action Elucidation

A multi-tiered experimental approach is essential for systematically and definitively identifying the mechanism of action of (S)-1-Cyclohexyl-3-methylpiperazine. The following protocols are designed to be self-validating and to provide a clear, causal path from initial binding to functional cellular and in vivo effects.

Tier 1: Initial Target Screening and Affinity Determination

The first step is to perform a broad screen of the compound against a panel of receptors and enzymes to identify its primary binding partners.

Experimental Protocol: Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of (S)-1-Cyclohexyl-3-methylpiperazine for the hypothesized target classes.

-

Materials:

-

(S)-1-Cyclohexyl-3-methylpiperazine

-

Membrane preparations from cells expressing the target receptors (e.g., human recombinant σ1, σ2, D2, 5-HT1A, etc.)

-

Specific radioligands for each target (e.g., [³H]-pentazocine for σ1, [³H]-DTG for σ2, [³H]-spiperone for D2, etc.)

-

Scintillation counter and appropriate scintillation fluid.

-

-

Procedure:

-

Prepare serial dilutions of (S)-1-Cyclohexyl-3-methylpiperazine.

-

In a multi-well plate, incubate the membrane preparations with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki using the Cheng-Prusoff equation.

-

Data Presentation: Target Affinity Profile

The results of the binding assays should be summarized in a table for easy comparison.

| Target | Radioligand | Ki (nM) of (S)-1-Cyclohexyl-3-methylpiperazine |

| σ1 Receptor | [³H]-pentazocine | Experimental Value |

| σ2 Receptor | [³H]-DTG | Experimental Value |

| Dopamine D2 | [³H]-spiperone | Experimental Value |

| Serotonin 5-HT1A | [³H]-8-OH-DPAT | Experimental Value |

| Serotonin 5-HT2A | [³H]-ketanserin | Experimental Value |

| SERT | [³H]-citalopram | Experimental Value |

| ... | ... | ... |

Tier 2: Functional Characterization of Primary Targets

Once high-affinity binding targets have been identified, the next step is to determine the functional consequence of this binding (i.e., is the compound an agonist, antagonist, or inverse agonist?).

Experimental Protocol: In Vitro Functional Assays

The choice of functional assay will depend on the nature of the identified target.

-

For GPCRs (e.g., Dopamine, Serotonin receptors):

-

cAMP Assay: Measure the accumulation or inhibition of cyclic AMP in response to compound treatment in cells expressing the target receptor. This is suitable for Gs- or Gi-coupled receptors.

-